molecular formula C6H8O B183989 2-Methylenecyclopentanone CAS No. 1489-50-5

2-Methylenecyclopentanone

Cat. No.: B183989
CAS No.: 1489-50-5
M. Wt: 96.13 g/mol
InChI Key: SLRKFRUSEKUSAF-UHFFFAOYSA-N
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Description

The methylene group introduces unsaturation, enhancing electrophilicity at the carbonyl carbon and enabling diverse reactivity in organic synthesis.

Properties

CAS No.

1489-50-5

Molecular Formula

C6H8O

Molecular Weight

96.13 g/mol

IUPAC Name

2-methylidenecyclopentan-1-one

InChI

InChI=1S/C6H8O/c1-5-3-2-4-6(5)7/h1-4H2

InChI Key

SLRKFRUSEKUSAF-UHFFFAOYSA-N

SMILES

C=C1CCCC1=O

Canonical SMILES

C=C1CCCC1=O

Synonyms

2-Methylenecyclopentanone

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylenecyclopentanone can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with formaldehyde in the presence of a base, leading to the formation of the methylene group. Another method includes the use of the Morita-Baylis-Hillman reaction, where 2-cyclopenten-1-one reacts with formalin in the presence of a phosphine catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction temperatures are crucial factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Methylenecyclopentanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methylene group allows for various substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions include alcohols, carboxylic acids, and substituted cyclopentanones, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-Methylenecyclopentanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methylenecyclopentanone involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the methylene group and the ketone functionality, which allows it to participate in various chemical reactions. These interactions can lead to the formation of different products, depending on the specific conditions and reagents used .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares physical properties of 2-Methylenecyclopentanone analogs:

Compound Name CAS RN Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) Key Features
2-Methylcyclopentanone 1120-72-5 C6H10O 98.14 139–140 0.916 Methyl substituent at C2
2-Methyl-2-cyclopenten-1-one 1120-73-6 C6H8O 96.12 158–161 0.970 Conjugated enone system
2-Hexyl-2-methylcyclopentanone 135454-95-4 C13H22O 194.32 N/A N/A Long alkyl chain (logP = 3.8)
2-N-Heptylcyclopentanone 137-03-1 C12H22O 182.30 N/A N/A Heptyl substituent at C2
5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone N/A C14H17ClO 236.74 N/A N/A Chlorinated aromatic substituent

Key Observations :

  • 2-Methylcyclopentanone has a simple methyl group, resulting in a lower boiling point (139–140°C) and moderate polarity .
  • 2-Methyl-2-cyclopenten-1-one exhibits a higher boiling point (158–161°C) due to conjugation stabilizing the molecule .
  • 2-Hexyl-2-methylcyclopentanone’s long alkyl chain increases hydrophobicity (logP = 3.8), making it suitable for lipid-soluble applications .
  • 2-N-Heptylcyclopentanone shares similar bulkiness but lacks direct data on physical properties .
Electrophilic Reactivity
  • This compound (hypothetical): The methylene group adjacent to the carbonyl enhances electrophilicity, favoring nucleophilic additions (e.g., Michael additions). This reactivity is analogous to 2-methyl-2-cyclopenten-1-one, which undergoes conjugate additions due to its α,β-unsaturated ketone structure .
  • 2-Methylcyclopentanone lacks conjugation, making it less reactive toward nucleophiles but still useful in aldol condensations .

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